molecular formula C16H12ClN3O2S2 B14944648 6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile

6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile

Cat. No.: B14944648
M. Wt: 377.9 g/mol
InChI Key: PCLKYWHKVSTKSF-UHFFFAOYSA-N
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Description

6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiopyran ring, which is a sulfur-containing six-membered ring, and is substituted with various functional groups, including an amino group, a nitro group, a chlorophenyl group, and a thiophene ring

Preparation Methods

The synthesis of 6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile can be achieved through multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base can form an intermediate, which is then subjected to nitration and subsequent cyclization to yield the desired thiopyran derivative. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in studies to understand the interactions of heterocyclic compounds with biological systems, providing insights into their mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile include other thiopyran derivatives with different substituents. For example:

    6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate:

    6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Another similar compound with a different set of functional groups, which can affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClN3O2S2

Molecular Weight

377.9 g/mol

IUPAC Name

6-amino-4-(2-chlorophenyl)-3-nitro-2-thiophen-2-yl-3,4-dihydro-2H-thiopyran-5-carbonitrile

InChI

InChI=1S/C16H12ClN3O2S2/c17-11-5-2-1-4-9(11)13-10(8-18)16(19)24-15(14(13)20(21)22)12-6-3-7-23-12/h1-7,13-15H,19H2

InChI Key

PCLKYWHKVSTKSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(SC(=C2C#N)N)C3=CC=CS3)[N+](=O)[O-])Cl

Origin of Product

United States

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